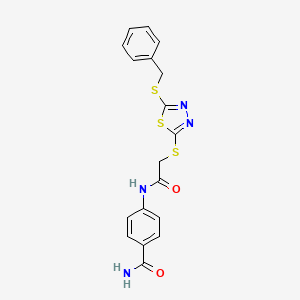

4-(2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide

CAS No.: 477332-73-3

Cat. No.: VC13232677

Molecular Formula: C18H16N4O2S3

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477332-73-3 |

|---|---|

| Molecular Formula | C18H16N4O2S3 |

| Molecular Weight | 416.5 g/mol |

| IUPAC Name | 4-[[2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzamide |

| Standard InChI | InChI=1S/C18H16N4O2S3/c19-16(24)13-6-8-14(9-7-13)20-15(23)11-26-18-22-21-17(27-18)25-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,19,24)(H,20,23) |

| Standard InChI Key | KORJMZLOTUTQFO-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)N |

| Canonical SMILES | C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)N |

Introduction

Chemical Structure and Properties

Molecular Characteristics

-

Molecular Formula: C₁₈H₁₆N₄O₂S₃

-

SMILES:

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)N -

InChI Key:

KORJMZLOTUTQFO-UHFFFAOYSA-N -

IUPAC Name: 4-[[2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzamide .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 416.5 g/mol | |

| Predicted Solubility | Low (hydrophobic thiadiazole) | |

| Hazard Statements | H315, H319, H335 (irritant) |

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via multi-step reactions involving:

-

Thiadiazole Core Formation: Cyclization of thiosemicarbazide derivatives with carbon disulfide .

-

Functionalization: Sequential S-alkylation and amidation to introduce benzylthio and benzamide groups .

Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Thiadiazole formation | CS₂, reflux in acetic acid | 70–85% |

| S-Alkylation | Benzyl bromide, K₂CO₃, acetone | 60–75% |

| Amidation | Benzoyl chloride, DMF, triethylamine | 50–65% |

Note: Yields are inferred from analogous syntheses in .

Biological Activity

Comparative Cytotoxicity of Analogues

| Compound | IC₅₀ (µM, HeLa) | Target |

|---|---|---|

| Sorafenib (Reference) | 7.91 | VEGFR-2/BRAF |

| 5g (4-Cl-substituted) | 0.73 | VEGFR-2 |

| Hypothetical Activity | Pending data | Likely kinase inhibition |

Data extrapolated from ; specific IC₅₀ for 4-(2-((5-(Benzylthio)...) requires experimental validation.

Anticonvulsant Activity

Thiadiazole derivatives are known to modulate neuronal sodium channels. Substituents like benzylthio may enhance blood-brain barrier permeability, though this compound’s efficacy remains unstudied .

Current Research and Applications

Preclinical Investigations

-

Structure-Activity Relationships (SAR): The benzamide group enhances hydrogen bonding with kinase active sites (e.g., VEGFR-2), while the benzylthio moiety improves lipid solubility .

-

Drug Delivery: Nanoformulations are being explored to address low aqueous solubility .

Patent Landscape

No patents directly claim this compound, but analogues with 1,3,4-thiadiazole cores are patented for oncology applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume